

Application Note: Mass Spectrometry of (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

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Compound of Interest

Compound Name: (2-Aminophenyl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B183697

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Introduction

(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone is a chemical compound of interest in pharmaceutical and chemical research. Its characterization is crucial for identity confirmation, purity assessment, and metabolic studies. Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound. This application note outlines a general protocol for the analysis of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** using liquid chromatography coupled with mass spectrometry (LC-MS) and predicts its fragmentation pattern.

Note: Specific experimental mass spectrometry data for **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** is not readily available in the public domain. The following protocols, data, and fragmentation pathways are predictive and based on the analysis of structurally similar compounds and general principles of mass spectrometry.

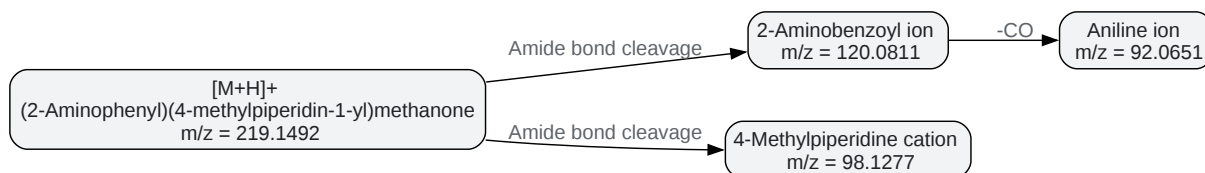
Predicted Mass Spectrometry Data

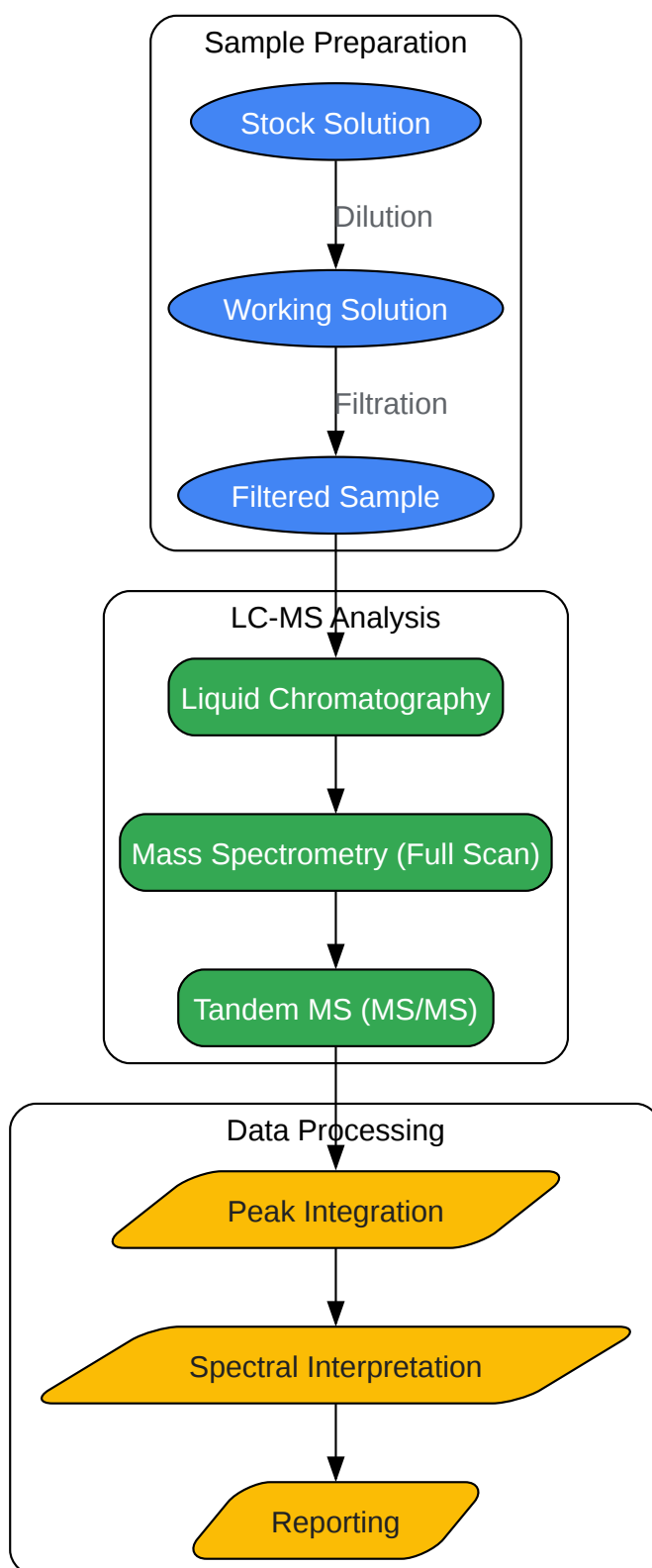
Based on the structure of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone**, the following quantitative data is predicted. The molecular formula is C₁₃H₁₈N₂O, and the predicted monoisotopic mass is 218.1419 g/mol. Ionization is expected to occur via protonation in positive ion mode, forming the molecular ion [M+H]⁺.

Ion Description	Predicted m/z	Predicted Relative Abundance
[M+H] ⁺	219.1492	High
Fragment 1	120.0811	Moderate
Fragment 2	98.1277	Moderate to High
Fragment 3	92.0651	Low to Moderate

Predicted Fragmentation Pathway

The proposed fragmentation of **(2-Aminophenyl)(4-methylpiperidin-1-yl)methanone** in tandem mass spectrometry (MS/MS) is initiated by the cleavage of the amide bond, which is a common fragmentation pathway for such molecules.





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